![molecular formula C19H18F3N5O2 B2890441 (Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide CAS No. 1006811-63-7](/img/structure/B2890441.png)
(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide
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Overview
Description
The compound contains a pyrazolo[3,4-d]pyrimidin-1-yl group, a trifluoromethyl group, and a but-2-enamide group. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin-1-yl ring, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied reaction and there are several methods available .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidin-1-yl ring. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative .Scientific Research Applications
Antiviral Applications
A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. Compounds synthesized exhibited significant antiviral activities against the H5N1 strain of the bird flu influenza virus, indicating potential for developing novel antiviral agents (Hebishy et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Another research effort synthesized novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, with some showing promising results, suggesting their utility in cancer therapy (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Potential
Research on pyrimidine linked pyrazole heterocyclics explored their synthesis via microwave irradiation and evaluated their insecticidal and antibacterial potential. These compounds demonstrated promising activity against specific pests and microorganisms, underscoring their potential as novel insecticidal and antibacterial agents (Deohate et al., 2020).
Future Directions
properties
IUPAC Name |
(Z)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-2-4-16(28)23-7-8-27-17-15(10-25-27)18(29)26(12-24-17)11-13-5-3-6-14(9-13)19(20,21)22/h2-6,9-10,12H,7-8,11H2,1H3,(H,23,28)/b4-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQCBFNVVXREB-RQOWECAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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